molecular formula C17H15N5O3 B15169747 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide CAS No. 647376-19-0

4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide

Cat. No.: B15169747
CAS No.: 647376-19-0
M. Wt: 337.33 g/mol
InChI Key: DIWGMVHWQWUPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide is a synthetic small-molecule research compound based on the 4-anilinoquinazoline pharmacophore, a scaffold recognized for its significant potency in targeted cancer therapy research . This compound is designed primarily as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated tyrosine kinase target in oncology . The 6-nitroquinazoline core structure is a critical feature for binding at the ATP-active site of the kinase domain, thereby blocking the signaling pathways that drive uncontrolled cellular proliferation and survival in certain cancer cell lines . Researchers investigating non-small cell lung cancer (NSCLC), colon cancer, and other malignancies utilize this class of compounds to study EGFR-driven tumorigenesis and resistance mechanisms, such as those involving the T790M mutation . The benzamide moiety linked via an ethylamino spacer contributes to the molecule's overall pharmacodynamics and is intended to influence solubility and binding affinity. In vitro biological evaluations of closely related 6-nitro-4-substituted quinazoline derivatives have demonstrated promising cytotoxic activity against HCT-116 (colon) and A549 (lung) cancer cells, with some analogs showing a superior or nearly equal efficacy profile to established drugs like gefitinib . Mechanistic studies on similar compounds indicate that they can induce cell cycle arrest at the G2/M phase and promote apoptosis in malignant cells, providing valuable tools for probing cell death pathways . Furthermore, this compound is an important candidate for structure-activity relationship (SAR) studies and molecular docking simulations to gain deeper insights into its binding mode within the EGFR active site and to guide the rational design of next-generation inhibitors . This product is intended for research purposes in chemical biology and drug discovery laboratories. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

647376-19-0

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzamide

InChI

InChI=1S/C17H15N5O3/c18-16(23)12-3-1-11(2-4-12)7-8-19-17-14-9-13(22(24)25)5-6-15(14)20-10-21-17/h1-6,9-10H,7-8H2,(H2,18,23)(H,19,20,21)

InChI Key

DIWGMVHWQWUPSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-nitroquinazoline, which is then reacted with an amine to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and methanol are frequently used in these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-((6-aminoquinazolin-4-yl)amino)ethyl)benzamide .

Scientific Research Applications

4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitroquinazoline moiety is known to interact with cellular proteins, leading to the modulation of signaling pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide, a comparison with structurally analogous compounds is provided below.

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Molecular Weight Biological Target/Activity Key Findings
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide Quinazoline + benzamide 6-Nitro, ethylamino spacer ~393.35 (calc.) Sigma receptors, kinase inhibition Hypothesized high sigma receptor affinity due to nitro group .
4-ethoxy-N-(2-phenylquinazolin-4-yl)benzamide (Compound 32) Quinazoline + benzamide 4-Ethoxy, 2-phenyl 369.42 ABCG2 inhibition Moderate inhibitory activity (7.3% yield); lower solubility vs. nitro analog .
N-(2-methoxyethyl)-4-[(6-pyridin-4-ylquinazolin-2-yl)amino]benzamide Quinazoline + benzamide 6-Pyridinyl, methoxyethyl 407.44 Kinase modulation (hypothetical) Enhanced solubility due to pyridinyl and methoxy groups .
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Quinazoline + benzamide 6-Bromo, 4-methylphenyl 472.33 Anticancer activity Bromine enhances steric bulk, potentially reducing receptor binding .
Radioiodinated PIMBA Benzamide Piperidinyl, radioiodinated ~450 (approx.) Sigma-1 receptor imaging/therapeutics High tumor uptake (Bmax = 1930 fmol/mg protein); fast blood clearance .

Key Observations:

Substituent Effects on Binding Affinity: The 6-nitro group in the target compound may confer higher sigma receptor affinity compared to bromine (Compound 361160-50-1) or ethoxy (Compound 32) substituents, as electron-withdrawing groups enhance ligand-receptor interactions . Piperidinyl-containing benzamides (e.g., PIMBA) exhibit strong sigma-1 binding (Kd = 5.80 nM), suggesting that the ethylamino spacer in the target compound could mimic this interaction .

In contrast, ethoxy-substituted analogs (e.g., Compound 32) achieve lower yields (7.3%) under similar conditions .

The methoxyethyl group in Compound 32W improves solubility but may reduce blood-brain barrier penetration compared to the nitro analog .

Research Findings and Implications

  • Sigma Receptor Targeting: The target compound’s nitroquinazoline-benzamide scaffold aligns with sigma receptor ligands used in prostate cancer imaging (e.g., DU-145 cell studies ). Its nitro group may enhance tumor specificity over non-nitrated analogs.
  • Kinase Inhibition Potential: Quinazoline derivatives often inhibit tyrosine kinases (e.g., EGFR). While direct evidence is lacking for the target compound, structural analogs like Compound 32W show kinase-modulating activity .
  • Therapeutic Limitations : Bromine or bulky substituents (e.g., in Compound 361160-50-1) reduce binding efficiency, suggesting that the nitro group offers a favorable balance of steric and electronic properties .

Q & A

Q. What are the critical steps and challenges in synthesizing 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the 6-nitroquinazolin-4-amine core via condensation of 2-amino-5-nitrobenzonitrile with triethoxymethane, followed by amine coupling (Scheme 21 in ).
  • Step 2 : Introduction of the ethylbenzamide moiety through nucleophilic substitution or amidation reactions. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid nitro-group reduction.
  • Purification : High-performance liquid chromatography (HPLC) is essential to isolate the target compound from byproducts like unreacted intermediates or dehalogenated derivatives.
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity, with particular attention to the nitro group’s stability.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm the benzamide and quinazoline linkages.
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and detects isotopic patterns.
  • HPLC-Purity Analysis : Quantifies impurities (e.g., residual solvents, synthetic byproducts) using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid).

Q. How can researchers address common impurities during synthesis?

  • Byproduct Identification : Use thin-layer chromatography (TLC) to monitor reaction progress and detect intermediates like de-aminated derivatives.
  • Optimization : Adjust reaction stoichiometry (e.g., excess amine to drive coupling) and employ scavengers (e.g., molecular sieves) to absorb unwanted reactants.
  • Purification Strategies : Reverse-phase chromatography (e.g., 10–40% acetonitrile in water) effectively separates polar impurities.

Advanced Research Questions

Q. How does structural modification of the benzamide moiety influence biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide ring enhances metabolic stability and lipophilicity, as seen in analogous compounds.
  • SAR Studies : Replace the ethyl linker with methyl or propyl groups to assess steric effects on target binding. For example, neopentylamine-substituted analogs showed improved kinase inhibition.
  • Validation : Use enzyme inhibition assays (e.g., IC₅₀ measurements) and cellular viability tests (e.g., MTT assays) to correlate structural changes with activity.

Q. What computational methods predict the compound’s binding affinity to target enzymes?

  • Docking Protocols : Utilize Glide XP scoring (Schrödinger Suite) to model interactions with hydrophobic pockets and hydrogen-bond networks. Key parameters:
    • Hydrophobic Enclosure : Evaluate lipophilic ligand atoms enclosed by protein residues (e.g., ATP-binding sites in kinases).
    • Water Desolvation Penalty : Incorporate entropy changes from displaced water molecules in binding cavities.
  • Validation : Compare computed binding energies with experimental IC₅₀ values from kinase assays.

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Experimental Variability : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
  • Orthogonal Assays : Confirm activity using multiple methods (e.g., Western blotting for target inhibition alongside cellular proliferation assays).
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation products (e.g., nitro-group reduction).

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Metabolic Stability : Introduce fluorine atoms or morpholine sulfonyl groups to block cytochrome P450 oxidation.
  • Solubility Enhancement : Modify the benzamide with polar substituents (e.g., -SO₂NHR) while maintaining logP < 5.
  • In Vivo Validation : Conduct pharmacokinetic profiling in rodent models to assess bioavailability and half-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.